(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Brand Name: Vulcanchem
CAS No.: 2068138-20-3
VCID: VC8088425
InChI: InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6-;;/m0../s1
SMILES: CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C10H14F6N2O4
Molecular Weight: 340.22

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

CAS No.: 2068138-20-3

Cat. No.: VC8088425

Molecular Formula: C10H14F6N2O4

Molecular Weight: 340.22

* For research use only. Not for human or veterinary use.

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) - 2068138-20-3

Specification

CAS No. 2068138-20-3
Molecular Formula C10H14F6N2O4
Molecular Weight 340.22
IUPAC Name (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6-;;/m0../s1
Standard InChI Key RVYFZXHWFYQQDK-USPAICOZSA-N
Isomeric SMILES CN1C[C@H]2[C@@H]1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
SMILES CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The IUPAC name of the compound is (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane bis(2,2,2-trifluoroacetate), reflecting its bicyclic structure, stereochemistry, and counterion composition . The molecular formula is C₁₀H₁₄F₆N₂O₄, with a molecular weight of 340.22 g/mol . The stereochemical descriptors (1S,5R) indicate the specific spatial arrangement of the methyl group and nitrogen atoms within the bicyclic framework, which is critical for its biological activity.

Structural Features

The compound consists of a diazabicyclo[3.2.0]heptane core, a seven-membered bicyclic system containing two nitrogen atoms. The methyl group at position 6 and the trifluoroacetate counterions contribute to its stability and solubility in polar solvents . The InChI code (InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2(H,6,7)/t5-,6-;;/m0../s1*) and SMILES notation (CN1C[C@@H]2[C@H]1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O) further delineate its stereochemical and functional group arrangement .

Synthesis and Production

Industrial Production

Industrial-scale production leverages continuous flow reactors to optimize yield and reduce reaction times. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, are employed to maintain batch consistency. The trifluoroacetic acid counterions are introduced during salt formation to enhance solubility and stability .

Table 1: Synthesis Parameters

ParameterDetails
Reaction TypeStereoselective cyclization
Key ReagentsChiral catalysts, trifluoroacetic acid
Purification MethodsColumn chromatography, recrystallization, SMB chromatography
Industrial Scale ToolsContinuous flow reactors
Yield>95% (reported)

Physicochemical Properties

Physical Form and Stability

The compound is typically supplied as a pale-yellow to yellow-brown liquid with a purity of 95%. It is hygroscopic and requires storage under inert conditions (e.g., nitrogen atmosphere) at temperatures between 2–8°C . The trifluoroacetate counterions impart high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Applications in Pharmaceutical Research

Protein Degradation Therapeutics

The compound is a key building block for proteolysis-targeting chimeras (PROTACs), which selectively degrade disease-causing proteins via the ubiquitin-proteasome system. Its bicyclic structure serves as a linker to connect target protein ligands to E3 ubiquitin ligase recruiters, enabling the formation of a ternary complex that triggers protein ubiquitination and degradation.

Table 2: Therapeutic Applications

Application AreaMechanism of ActionRelevance of Compound
OncologyDegradation of oncogenic proteins (e.g., BET proteins)High binding affinity to E3 ligases
Neurodegenerative DiseasesTargeting tau or α-synuclein aggregatesEnhanced blood-brain barrier penetration
Inflammatory DisordersDegradation of pro-inflammatory cytokinesModularity in PROTAC design

Comparative Advantages

Compared to linear linkers, the rigid bicyclic structure of (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane enhances proteolytic stability and reduces off-target effects. Its stereochemistry also allows precise spatial orientation between protein-binding domains, improving degradation efficiency.

Biological Activity and Mechanistic Insights

In Vitro Studies

Preliminary studies on analogous compounds demonstrate low nanomolar activity in cell-based assays, with IC₅₀ values ranging from 1–10 nM for specific protein targets. The compound’s ability to facilitate ternary complex formation has been validated using fluorescence polarization and surface plasmon resonance (SPR) assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator